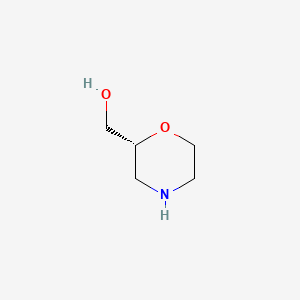

(R)-morpholin-2-ylmethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(2R)-morpholin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c7-4-5-3-6-1-2-8-5/h5-7H,1-4H2/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLAZLCVSFAYIIL-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](CN1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156925-22-3 | |

| Record name | (R)-2-Hydroxymethylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of a Chiral Scaffold

An In-Depth Technical Guide to (R)-morpholin-2-ylmethanol: Properties, Synthesis, and Applications

This compound is a chiral heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and drug development. As a substituted morpholine, it belongs to a class of compounds recognized as "privileged scaffolds." This distinction arises from the morpholine ring's advantageous physicochemical properties, which can enhance aqueous solubility, metabolic stability, and target binding affinity in drug candidates.[1][2] The specific stereochemistry of the (R)-enantiomer, coupled with the reactive primary alcohol, makes this compound a versatile and highly valuable chiral building block for synthesizing complex, biologically active molecules.[3][4] Its incorporation is often a critical step in the development of therapeutics targeting a range of diseases, from neurological disorders to cancer.[1][5] This guide offers a comprehensive overview of its fundamental properties, synthesis, characterization, and applications for researchers and drug development professionals.

Core Physicochemical and Structural Properties

The utility of this compound as a synthetic intermediate is grounded in its distinct chemical and physical properties. These characteristics influence its reactivity, handling, and the properties it imparts to larger molecules.

| Property | Value | Source(s) |

| Chemical Formula | C₅H₁₁NO₂ | [6][7] |

| Molecular Weight | 117.15 g/mol | [6][7] |

| CAS Number | 156925-22-3 | [7][8] |

| Appearance | Colorless to light yellow liquid/oil | [9] |

| SMILES | OC[C@H]1CNCCO1 | [7][10] |

| InChI Key | VLAZLCVSFAYIIL-RXMQYKEDSA-N | [11] |

| Topological Polar Surface Area (TPSA) | 41.49 Ų | [7] |

| LogP (calculated) | -1.03 to -1.2 | [6][7] |

| Hydrogen Bond Donors | 2 | [7] |

| Hydrogen Bond Acceptors | 3 | [7] |

| Rotatable Bonds | 1 | [7] |

Synthesis and Stereochemical Integrity

The biological activity of pharmaceuticals containing the morpholin-2-ylmethanol moiety is often highly dependent on its stereochemistry. Therefore, synthetic routes that provide high enantiomeric purity are paramount. While various methods exist for asymmetric synthesis of morpholines, a common and effective strategy involves the use of a chiral precursor, followed by cyclization and deprotection steps.[12][13]

A representative synthetic pathway often starts from a readily available chiral material, such as (S)-(4-benzylmorpholin-2-yl)methanol. The final step involves the removal of the benzyl protecting group from the nitrogen atom, typically through catalytic hydrogenation.

Example Synthetic Workflow: Debenzylation

The choice of a benzyl group for nitrogen protection is strategic; it is stable under many reaction conditions but can be cleanly removed via hydrogenolysis, a method that is typically mild and high-yielding.

Caption: General workflow for the synthesis of (S)-morpholin-2-ylmethanol via hydrogenolysis.[14]

Analytical Characterization Profile

Confirming the structure and purity of this compound is crucial. Standard analytical techniques provide a detailed fingerprint of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is characteristic. The morpholine ring protons typically appear as complex multiplets between ~2.6 and 3.9 ppm due to the ring's chair conformation, which results in distinct axial and equatorial protons.[15][16] The two protons of the hydroxymethyl (-CH₂OH) group are diastereotopic and will appear as a multiplet, while the proton on the chiral carbon (-CH-) will also be a multiplet. The N-H and O-H protons are typically broad singlets, and their chemical shift can vary. A ¹H NMR spectrum for the corresponding (S)-enantiomer shows signals at δ 3.88 (d, 1H), 3.68 - 3.45 (m, 4H), 2.92 - 2.74 (m, 3H), and 2.71 - 2.58 (m, 1H).[14]

-

¹³C NMR : The spectrum will show five distinct signals for the five carbon atoms. The carbon bearing the hydroxyl group (C2) and the carbons adjacent to the oxygen (C5, C6) will be the most downfield (~65-75 ppm), while the carbon adjacent to the nitrogen (C3) will be further upfield.

-

-

Infrared (IR) Spectroscopy : The IR spectrum will be dominated by a strong, broad absorption band in the 3200-3500 cm⁻¹ region, characteristic of the O-H and N-H stretching vibrations. C-H stretching of the alkane backbone will appear just below 3000 cm⁻¹, and a prominent C-O stretching band will be visible around 1100 cm⁻¹.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive mode will typically show the protonated molecule [M+H]⁺ at m/z 118.1.

Role and Applications in Drug Discovery

The morpholine moiety is a cornerstone in modern medicinal chemistry, and this compound serves as a key entry point for its inclusion into drug candidates.[2][17]

Causality of Morpholine's Efficacy:

-

Improved Pharmacokinetics : The oxygen atom of the morpholine ring is a hydrogen bond acceptor, which can significantly improve the aqueous solubility of a drug molecule. This is crucial for oral bioavailability and formulation.[1] The ring is also generally resistant to metabolic degradation, enhancing the half-life of a compound.[2]

-

Target Engagement : The basic nitrogen atom (pKa ~8.5 for morpholine) is often protonated at physiological pH, allowing for strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in protein active sites.[5]

-

Structural Scaffold : The defined chair-like conformation of the morpholine ring acts as a rigid scaffold, positioning appended substituents in a precise three-dimensional orientation to optimize interactions with a biological target.[5][18]

Caption: Key contributions of the morpholine scaffold to drug properties.

Prominent examples of its application include the synthesis of potent inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in cancer.[1] It is also a key intermediate for drugs targeting neurological disorders and other conditions.[3][4]

Safety and Handling Protocol

As a chemical intermediate, this compound requires careful handling to ensure laboratory safety. The safety data for the racemate provides a strong basis for handling the enantiomer.[6]

-

GHS Hazard Classification :

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318/H319: Causes serious eye damage/irritation.

-

H335: May cause respiratory irritation.[6]

-

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[19][20]

-

Handling :

-

Storage :

Exemplary Experimental Protocol: N-Boc Protection

Protecting the secondary amine of this compound is a common first step before further modification at the hydroxyl group. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group as it is stable under many conditions but easily removed with acid.

Objective : To synthesize (R)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate.

Materials :

-

This compound (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure :

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and dissolve it in DCM.

-

Cooling : Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction with Boc₂O.

-

Base Addition : Add triethylamine (1.2 eq) to the solution. The base acts as a scavenger for the acid byproduct.

-

Reagent Addition : Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture dropwise over 15-20 minutes.

-

Reaction Progression : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

-

Quenching : Once the starting material is consumed, quench the reaction by adding water.

-

Extraction : Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.

-

Drying and Concentration : Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude product can be purified by column chromatography on silica gel if necessary to yield the pure N-Boc protected product.

This protocol provides a reliable method for protecting the amine, enabling selective reactions at the alcohol functionality in subsequent synthetic steps.

References

-

PubChem. (n.d.). Morpholin-2-ylmethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis of chiral (R)‐(1‐methyl‐1,2,3,4‐tetrahydroquinolin‐2‐yl)methanol catalyzed by enzymatic and chemical catalysis. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Morpholine. Retrieved from [Link]

- Google Patents. (n.d.). CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.

-

ACS Publications. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. Retrieved from [Link]

-

Penta Chemicals. (n.d.). Morpholine - Safety Data Sheet. Retrieved from [Link]

-

Finetech Industry Limited. (n.d.). ((R)-morpholin-2-yl)methanol. Retrieved from [Link]

-

ResearchGate. (n.d.). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Retrieved from [Link]

-

Tice, C. M. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (R)-Morpholin-3-ylmethanol hydrochloride. Retrieved from [Link]

-

Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. Retrieved from [Link]

-

Cichero, E., & Fossa, P. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(11), 1530-1549. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

-

ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved from [Link]

-

Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

-

Drug development & registration. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. Retrieved from [Link]

-

YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds - Google Patents [patents.google.com]

- 4. (R)-Morpholin-3-ylmethanol hydrochloride [myskinrecipes.com]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Morpholin-2-ylmethanol | C5H11NO2 | CID 3497988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. scbt.com [scbt.com]

- 9. 66490-33-3 | CAS DataBase [m.chemicalbook.com]

- 10. 156925-22-3|this compound|BLD Pharm [bldpharm.com]

- 11. ((R)-morpholin-2-yl)methanol | CAS: 156925-22-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 12. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. (S)-morpholin-2-ylmethanol synthesis - chemicalbook [chemicalbook.com]

- 15. acdlabs.com [acdlabs.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. jchemrev.com [jchemrev.com]

- 18. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. pentachemicals.eu [pentachemicals.eu]

- 21. 1436436-17-7|this compound hydrochloride|BLD Pharm [bldpharm.com]

Introduction: The Strategic Value of the Chiral Morpholine Scaffold

An In-Depth Technical Guide to (R)-morpholin-2-ylmethanol (CAS: 156925-22-3)

In the landscape of modern medicinal chemistry, the morpholine ring stands out as a privileged scaffold.[1][2][3] Its frequent incorporation into drug candidates is a testament to its ability to confer advantageous physicochemical and metabolic properties, such as enhanced aqueous solubility, improved metabolic stability, and favorable target binding interactions.[3][4] The morpholine heterocycle is a key component in numerous approved drugs targeting a wide array of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[5][6][7]

This guide focuses on a specific, high-value chiral building block: This compound . The presence of a defined stereocenter and a reactive primary alcohol handle makes this molecule a versatile and indispensable tool for researchers engaged in the synthesis of complex, biologically active molecules. We will explore its fundamental properties, delve into robust synthetic and analytical methodologies, and illuminate its application in contemporary drug discovery programs, providing the field-proven insights necessary to leverage this building block to its full potential.

Core Physicochemical & Structural Profile

This compound is a chiral compound featuring a morpholine ring substituted at the C-2 position with a hydroxymethyl group.[8] Its specific three-dimensional arrangement is critical for the selective interactions required in many biological systems.

Key Properties Summary

A consolidation of its essential chemical and physical data is presented below. This information is fundamental for reaction planning, solvent selection, and analytical method development.

| Property | Value | Source(s) |

| CAS Number | 156925-22-3 | [8][9][10] |

| Molecular Formula | C₅H₁₁NO₂ | [8][10][11] |

| Molecular Weight | 117.15 g/mol | [10][11] |

| Appearance | Colorless to pale yellow liquid or solid | [8] |

| SMILES | OC[C@H]1CNCCO1 | [8][10] |

| InChI Key | VLAZLCVSFAYIIL-RXMQYKEDSA-N | [12] |

| Topological Polar Surface Area (TPSA) | 41.49 Ų | [10] |

| Computed logP | -1.03 to -1.2 | [10][11] |

| Solubility | Soluble in polar solvents | [8] |

Structural Representation

The defined stereochemistry at the C-2 position is the most critical feature of this molecule for its application in asymmetric synthesis.

Caption: Chemical structure of this compound.

Synthesis of Chiral 2-Hydroxymethyl Morpholine

The synthesis of enantiomerically pure morpholine derivatives is a topic of significant interest.[2] While numerous strategies exist, we will detail a representative pathway adapted from patented literature, which highlights a practical, multi-step approach starting from a readily available chiral precursor.[13]

Synthetic Workflow Overview

This synthetic route leverages a chiral starting material to establish the key stereocenter, followed by protection, cyclization, and deprotection steps to yield the target molecule.

Caption: Multi-step synthesis pathway for this compound.[13]

Protocol: Hydrogenolytic Deprotection of N-Benzyl Precursor

This final step is critical for unmasking the secondary amine of the morpholine ring. The causality for choosing catalytic hydrogenation is its high efficiency and clean reaction profile, typically yielding the product without the need for complex chromatographic purification.

Objective: To prepare this compound (Ia) from N-benzyl-(R)-morpholin-2-ylmethanol (Ic).[13]

Materials:

-

N-benzyl-(R)-morpholin-2-ylmethanol (Ic) (1 equivalent)

-

Palladium on carbon (10% Pd, 5-10 mol%)

-

Solvent: Methanol or Ethanol

-

Hydrogen (H₂) gas source

-

Reaction Vessel (e.g., Parr hydrogenator or flask with H₂ balloon)

-

Inert gas (Nitrogen or Argon)

-

Filtration aid (e.g., Celite®)

Step-by-Step Procedure:

-

Vessel Preparation: Ensure the reaction vessel is clean, dry, and purged with an inert gas.

-

Reagent Addition: To the vessel, add N-benzyl-(R)-morpholin-2-ylmethanol (Ic) and the chosen alcohol solvent (e.g., Methanol).

-

Catalyst Handling: Under an inert atmosphere, carefully add the 10% Palladium on carbon catalyst. Rationale: Pd/C is pyrophoric and must be handled with care, away from ignition sources.

-

Hydrogenation: Seal the reaction vessel. Purge the headspace with hydrogen gas multiple times. Pressurize the vessel to the desired pressure (e.g., 1-4 atm) or maintain a positive pressure with an H₂ balloon.

-

Reaction: Stir the mixture vigorously at room temperature. Reaction times can vary from 1 to 72 hours.

-

Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) to confirm the consumption of the starting material.

-

Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional solvent (Methanol) to ensure complete recovery of the product. Rationale: Celite prevents the fine catalyst particles from passing through the filter medium.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product is often of sufficient purity for subsequent steps, but can be purified by distillation if required.[13]

Applications in Drug Discovery & Development

The unique structural and physicochemical properties of this compound make it a powerful building block for introducing the morpholine moiety into drug candidates. This is particularly valuable in programs where properties like solubility and CNS penetration are critical for success.[7]

Case Study: Kinase Inhibitors

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth and is frequently dysregulated in cancer.[4] Many potent inhibitors of this pathway incorporate a morpholine ring, which often forms key hydrogen bonds in the kinase active site and improves the overall drug-like properties of the molecule. This compound can serve as a key chiral starting material for constructing side chains that are crucial for potent and selective biological activity.[4][14]

Rationale for Use in CNS Drug Candidates

Developing drugs for the central nervous system requires a delicate balance of properties to ensure permeability across the blood-brain barrier (BBB).[7] The morpholine scaffold offers several advantages:

-

Modulated Basicity: The oxygen atom in the morpholine ring lowers the pKa of the nitrogen compared to piperidine, which can be advantageous for optimizing interactions and reducing off-target effects.[5][6]

-

Polarity and H-Bonding: The ether oxygen can act as a hydrogen bond acceptor, improving solubility and interaction with biological targets without significantly increasing lipophilicity to a degree that would hinder BBB passage.[7]

-

Metabolic Stability: The morpholine ring is generally more resistant to metabolic degradation than other cyclic amines.[3]

Analytical & Quality Control Methodologies

Ensuring the chemical purity and, critically, the enantiomeric purity of this compound is paramount. A combination of chromatographic and spectroscopic techniques is employed.

Chiral HPLC for Enantiomeric Purity

Principle: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers. It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. The choice of CSP and mobile phase is critical for achieving baseline separation.

Exemplary Protocol: Chiral HPLC Analysis

-

Instrumentation: Standard HPLC system with UV detector.

-

Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® series) is often a good starting point.[15] Rationale: These columns offer broad applicability for a wide range of chiral compounds.

-

Mobile Phase: A mixture of an alkane (e.g., n-Hexane) and an alcohol (e.g., 2-propanol or ethanol). The ratio is optimized to achieve separation (e.g., 90:10 Hexane:IPA). Small amounts of an amine additive (e.g., diethylamine) may be required to improve peak shape for basic analytes.

-

Flow Rate: Typically 0.5 - 1.0 mL/min for a standard 4.6 mm ID column.

-

Detection: UV detection at a wavelength where the analyte absorbs (e.g., ~210 nm, due to lack of a strong chromophore).

-

System Suitability: Before analysis, the system is validated by injecting a racemic standard to confirm the separation of the two enantiomers.

-

Quantification: Enantiomeric excess (e.e.) is calculated from the peak areas of the (R) and (S) enantiomers: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.

Spectroscopic Characterization

Standard spectroscopic methods are used to confirm the chemical structure and purity.

-

Mass Spectrometry (MS): Confirms the molecular weight (117.15 g/mol ).[11]

-

Infrared (IR) Spectroscopy: Shows characteristic peaks for O-H and N-H stretching (broad band ~3300 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), and C-O stretching (~1100 cm⁻¹).[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a detailed map of the chemical structure, confirming the connectivity and integrity of the molecule.

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

Hazard Identification

This compound is classified with the following hazards:

-

H302: Harmful if swallowed.[11]

-

H315: Causes skin irritation.[11]

-

H318/H319: Causes serious eye damage/irritation.[11]

-

H335: May cause respiratory irritation.[11]

Recommended Handling Protocol

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.

-

Avoidance: Avoid breathing vapors or dust. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product.

-

Emergency Procedures:

-

Skin Contact: Immediately remove contaminated clothing and rinse skin with plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.

-

Storage Conditions

To ensure long-term stability and prevent degradation, the following storage conditions are recommended:

-

Temperature: Store at 2-8°C.[9]

-

Atmosphere: Keep in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).[9][10]

-

Location: Store in a dry, well-ventilated place away from incompatible materials. The compound can be hygroscopic.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3497988, Morpholin-2-ylmethanol. Retrieved from [Link]

-

Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]

- Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science.

-

AA Blocks. (n.d.). 1436436-17-7 | this compound hydrochloride. Retrieved from [Link]

-

Occupational Safety and Health Administration. (2003). Morpholine (Method PV2123). Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Supplier Information. Retrieved from [Link]

- BenchChem. (2025). The Synthetic Utility of (R)-4-(Oxiran-2-ylmethyl)

- Google Patents. (n.d.). CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.

-

Chen, J., et al. (n.d.). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. [Link] (Note: A representative DOI is used as the direct link was to a general journal page).

-

Xinyuan Pharmaceutical Technology Co., Ltd. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Communications, 57(90), 11993-11996. [Link]

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

-

PubMed. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]

-

Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

-

Cerasuolo, M., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2209–2226. [Link]

-

Singh, H., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

-

National Institute of Standards and Technology. (n.d.). Morpholine. In NIST Chemistry WebBook. Retrieved from [Link]

-

Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

- Daicel Chiral Technologies. (2022). Protecting Your Chiral Columns for Optimal Performance.

- Chiral Technologies. (2013). Chiralpak AS Instruction Manual.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Morpholines [chemenu.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CAS 156925-22-3: ((R)-morpholin-2-yl)methanol | CymitQuimica [cymitquimica.com]

- 9. 156925-22-3|this compound|BLD Pharm [bldpharm.com]

- 10. chemscene.com [chemscene.com]

- 11. Morpholin-2-ylmethanol | C5H11NO2 | CID 3497988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. ((R)-morpholin-2-yl)methanol | CAS: 156925-22-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 13. CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds - Google Patents [patents.google.com]

- 14. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cms.mz-at.de [cms.mz-at.de]

(R)-morpholin-2-ylmethanol molecular structure and stereochemistry

An In-Depth Technical Guide to (R)-morpholin-2-ylmethanol: Structure, Stereochemistry, and Synthetic Applications

Introduction: The Privileged Role of the Morpholine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates, earning them the designation of "privileged structures." The morpholine ring is a quintessential example of such a scaffold, prized for its ability to confer favorable pharmacokinetic properties, including enhanced aqueous solubility, metabolic stability, and improved oral bioavailability.[1][2][3] Within this class of compounds, chiral derivatives offer the three-dimensional complexity necessary for specific and high-affinity interactions with biological targets. This compound stands out as a fundamental chiral building block, a versatile starting material for the synthesis of more complex, biologically active molecules.[4][5] Its utility is prominently demonstrated in the synthetic pathways leading to important pharmaceuticals, including intermediates for drugs like the antiemetic Aprepitant.[6][7][8][9][10] This guide provides a detailed examination of its molecular architecture, stereochemical integrity, synthesis, and critical role in modern drug development.

PART 1: Molecular Structure and Stereochemistry

The precise three-dimensional arrangement of atoms in this compound is central to its function as a chiral synthon. Understanding its structure and absolute configuration is the first step in harnessing its synthetic potential.

1.1. Core Molecular Data

-

IUPAC Name: this compound

1.2. Stereochemistry: The (R)-Configuration

The chirality of this compound originates from a single stereocenter at the C2 position of the morpholine ring. The absolute configuration is assigned the "(R)" designator based on the Cahn-Ingold-Prelog (CIP) priority rules, a systematic method for ranking substituents around a chiral center.[15][16][17]

CIP Priority Assignment at C2:

-

Priority 1: The ring oxygen atom (-O-), due to its higher atomic number (8) compared to nitrogen and carbon.

-

Priority 2: The ring nitrogen atom (-NH-), with an atomic number of 7.

-

Priority 3: The hydroxymethyl group (-CH₂OH), as the carbon atom has a higher atomic number (6) than hydrogen.

-

Priority 4: The hydrogen atom directly attached to the C2 carbon (not explicitly drawn but implied), which has the lowest atomic number (1).

To determine the configuration, the molecule is oriented so that the lowest priority group (the hydrogen atom) points away from the viewer. Tracing the path from priority 1 to 2 to 3 reveals a clockwise direction, which defines the stereocenter as (R) . This specific spatial arrangement is critical, as biological systems are exquisitely sensitive to stereochemistry, and often only one enantiomer of a chiral drug will exhibit the desired therapeutic effect.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₂ | [11][12][13][14] |

| Molecular Weight | 117.15 g/mol | [11][12][13][14] |

| Topological Polar Surface Area (TPSA) | 41.49 Ų | [14] |

| LogP (calculated) | -1.03 | [14] |

| Hydrogen Bond Donors | 2 | [14] |

| Hydrogen Bond Acceptors | 3 | [14] |

| Rotatable Bonds | 1 | [14] |

Table 1: Physicochemical and Computational Properties of this compound.

PART 2: Synthesis and Chiral Control

The production of enantiomerically pure this compound is paramount for its use in pharmaceutical synthesis. Various asymmetric synthetic strategies have been developed to construct the chiral morpholine core efficiently.[18][19][20][21] A representative and illustrative method begins with a readily available chiral starting material, ensuring the desired stereochemistry is carried through the entire synthetic sequence.

2.1. Exemplary Synthetic Protocol

A robust synthesis can be achieved starting from chiral (R)-glycidol or its equivalent, which sets the stereocenter early in the process. A multi-step sequence, as adapted from methodologies described in the patent literature, provides a clear path to the target molecule.[5]

Step-by-Step Methodology:

-

Nucleophilic Opening of Chiral Epoxide: (R)-glycidol is reacted with benzylamine. The amine preferentially attacks the less sterically hindered terminal carbon of the epoxide, establishing the core amino alcohol backbone. This step is crucial as it locks in the (R) stereochemistry from the starting material.

-

N-Protection and Acylation: The secondary amine of the resulting (R)-3-(benzylamino)propane-1,2-diol is protected, often with a group like tert-butyloxycarbonyl (Boc), to prevent side reactions. The primary alcohol is then selectively acylated with an appropriate reagent like chloroacetyl chloride.

-

Intramolecular Cyclization (Williamson Ether Synthesis): The remaining secondary alcohol is deprotonated with a strong base (e.g., sodium hydride). The resulting alkoxide acts as an intramolecular nucleophile, displacing the chloride from the N-chloroacetyl group to form the six-membered morpholinone ring.

-

Reduction of the Amide: The carbonyl group of the morpholinone intermediate is reduced to a methylene group using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄), yielding the N-benzyl protected morpholine.

-

Deprotection: The final step involves the removal of the N-benzyl protecting group. This is typically accomplished via catalytic hydrogenation (e.g., using palladium on carbon (Pd/C) under a hydrogen atmosphere). This step is clean and efficient, yielding the final product, this compound, with high purity.

Causality Behind Experimental Choices:

-

Chiral Pool Synthesis: Starting with (R)-glycidol is a classic "chiral pool" strategy. It leverages a readily available, inexpensive chiral molecule from nature to avoid a more complex asymmetric synthesis or a costly chiral resolution step later on.

-

Protecting Group Strategy: The use of a benzyl group on the nitrogen serves two purposes. First, it prevents the nitrogen from interfering in subsequent reactions. Second, it can be removed under relatively mild hydrogenolysis conditions that do not affect the other functional groups or the stereocenter, ensuring the integrity of the final product.[5]

-

Stepwise Ring Formation: The acylation followed by intramolecular cyclization is a reliable and high-yielding method for forming heterocyclic rings. It provides excellent control over the ring-closing process, minimizing the formation of polymeric side products.

Caption: Synthetic pathway from a chiral epoxide to this compound.

PART 3: Application in Drug Development

The value of this compound lies in its role as a scaffold for constructing more elaborate molecules with tailored biological activities. The morpholine unit is not merely a passive linker; it actively contributes to the drug-like properties of the final compound.

3.1. Case Study: Aprepitant (EMEND®) Intermediates

Aprepitant is a potent and selective neurokinin-1 (NK₁) receptor antagonist, widely used for the prevention of nausea and vomiting associated with chemotherapy.[7][8][9] The molecular structure of Aprepitant is complex, featuring a highly substituted morpholine core with multiple stereocenters. The synthesis of this core is a significant challenge where precise stereochemical control is non-negotiable.

While this compound may not be the direct starting material in every reported synthesis of Aprepitant, the principles of its synthesis and its structural motif are fundamental. The development of Aprepitant involved creating a cis-vicinally substituted morpholine core, a task that relies on the availability of enantiomerically pure building blocks.[7] The methodologies developed for synthesizing chiral 2-substituted morpholines, like this compound, provide the foundational chemistry required to build the complex Aprepitant intermediate, (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine.[6][10] This underscores the importance of having a robust toolbox of chiral morpholine synthons for tackling complex pharmaceutical targets.

3.2. Broader Applications in Medicinal Chemistry

Beyond specific examples, the chiral morpholine scaffold is a recurring theme in the discovery of novel therapeutics:

-

CNS Drug Discovery: The physicochemical properties of the morpholine ring, including its pKa and ability to engage in hydrogen bonding, make it particularly suitable for drugs targeting the central nervous system (CNS).[2] It can help modulate lipophilicity to achieve the delicate balance required for crossing the blood-brain barrier.

-

Kinase Inhibitors: The morpholine group is frequently found in kinase inhibitors, where it often serves as a solvent-facing moiety that enhances solubility without compromising binding affinity to the target protein.[1][22]

-

Peptidomimetics: Chiral morpholines can be used as constrained scaffolds to mimic peptide turns or to position functional groups in a precise orientation, making them valuable in the design of protease inhibitors and other peptidomimetic drugs.[22]

Conclusion

This compound is more than a simple chemical reagent; it is a key enabling tool in modern medicinal chemistry. Its well-defined absolute stereochemistry, combined with the favorable pharmacokinetic attributes of the morpholine ring, makes it an invaluable building block for the synthesis of complex and stereochemically rich drug candidates. From the fundamental principles of its molecular structure and synthesis to its application in the creation of life-changing medicines like Aprepitant, this compound exemplifies the critical role that chiral chemistry plays in the advancement of pharmaceutical science.

References

- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). Vertex AI Search.

- This compound | CAS 156925-22-3. BLD Pharm.

- Nurnabi, M., & Ismail, M. Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science.

- Morpholin-2-ylmethanol.

- This compound hydrochloride | CAS 1436436-17-7. BLD Pharm.

- Preparation method of aprepitant intermediate.

- Synthesis of aprepitant.

- Su, W., et al. (2014). Synthesis of Aprepitant. Chinese Journal of Pharmaceuticals.

- Preparation method of important intermediate (2S, 3R)-4-benzyl-3-(4-fluorophenyl)morpholine-2-ol for aprepitant synthesis.

- The Synthetic Utility of (R)-4-(Oxiran-2-ylmethyl)morpholine: A Comparative Guide for Drug Discovery. Benchchem.

- Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.

- ((R)-morpholin-2-yl)methanol | CAS: 156925-22-3. FINETECH INDUSTRY LIMITED.

- Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers (RSC Publishing).

- Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant.

- This compound | CAS 156925-22-3. ChemScene.

- (R)-(Morpholin-2-yl)methanol hydrochloride | CAS 156925-22-3. Santa Cruz Biotechnology.

- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar.

- (R)-2-Methyl-morpholine(168038-14-0) 1H NMR spectrum. ChemicalBook.

- ((R)-morpholin-2-yl)methanol | 156925-22-3. UNITE PHARMACEUTICAL.

- Morpholine synthesis. Organic Chemistry Portal.

- Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.

- Morpholines. Synthesis and Biological Activity.

- (R)-Morpholin-2-yl-methanol hydrochloride - CAS:1436436-17-7. J&W Pharmlab.

- How to Assign R and S Configur

- How to Determine the R and S Configur

- Tzara, A., et al. (2020).

- Ashenhurst, J. (2016). Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. Master Organic Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds - Google Patents [patents.google.com]

- 6. CN104557760A - Preparation method of aprepitant intermediate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Aprepitant [cjph.com.cn]

- 9. CN105837526A - Preparation method of important intermediate (2S, 3R)-4-benzyl-3-(4-fluorophenyl)morpholine-2-ol for aprepitant synthesis - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. 156925-22-3|this compound|BLD Pharm [bldpharm.com]

- 12. Morpholin-2-ylmethanol | C5H11NO2 | CID 3497988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. ((R)-morpholin-2-yl)methanol | CAS: 156925-22-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 14. chemscene.com [chemscene.com]

- 15. youtube.com [youtube.com]

- 16. How to Determine the R and S Configuration - Chemistry Steps [chemistrysteps.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. banglajol.info [banglajol.info]

- 19. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Morpholine synthesis [organic-chemistry.org]

- 22. researchgate.net [researchgate.net]

The Emerging Role of (R)-morpholin-2-ylmethanol as a Chiral Auxiliary: A Technical Guide for Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asymmetric synthesis is a critical discipline in modern chemistry, particularly within the pharmaceutical industry, where the stereochemistry of a molecule dictates its biological activity. Chiral auxiliaries are a powerful and reliable tool for inducing stereoselectivity in chemical reactions. This technical guide explores the potential of (R)-morpholin-2-ylmethanol as a novel chiral auxiliary. While direct literature precedent for its application is nascent, its structural relationship to well-established 1,2-amino alcohol-derived auxiliaries provides a strong foundation for predicting its utility in key asymmetric transformations. This document will provide a comprehensive overview of the principles of chiral auxiliaries, the synthesis of this compound, and a forward-looking analysis of its potential applications in diastereoselective alkylations and aldol reactions, complete with detailed, theoretically grounded protocols and mechanistic insights.

Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis

The synthesis of single-enantiomer pharmaceutical compounds is of paramount importance, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[1] Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] The auxiliary is then removed to reveal the desired enantiomerically enriched product and can, in principle, be recovered for reuse.

The efficacy of a chiral auxiliary is predicated on several key factors:

-

High Diastereoselectivity: It must effectively shield one face of the reactive center, leading to the preferential formation of one diastereomer.

-

Reliable Availability: The auxiliary should be readily accessible in high enantiopurtiy.

-

Ease of Attachment and Cleavage: The auxiliary should be attached to the substrate and subsequently removed under mild conditions that do not compromise the stereochemical integrity of the newly formed chiral center.

Prominent examples of successful chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine, both of which are derived from 1,2-amino alcohols.[1][2] These auxiliaries have proven invaluable in a wide range of C-C bond-forming reactions.

This compound: A Promising Scaffold for a Novel Chiral Auxiliary

This compound is a chiral 1,2-amino alcohol derivative that possesses several structural features that make it an attractive candidate for a chiral auxiliary. The morpholine ring introduces a degree of conformational rigidity, which can enhance facial discrimination of the reactive center. The presence of the ether oxygen offers an additional site for chelation to metal cations, potentially leading to more ordered transition states and, consequently, higher diastereoselectivity.

Synthesis of this compound

The synthesis of enantiomerically pure morpholine derivatives is an active area of research.[3][4] One common strategy involves the cyclization of chiral N-allyl-β-amino alcohols.[5] While a specific, high-yielding synthesis for this compound is not extensively detailed in the reviewed literature, its preparation can be envisaged from commercially available chiral starting materials, such as (R)-glycidol or (R)-serine derivatives, through established synthetic routes for morpholine synthesis.

Potential Applications in Asymmetric Synthesis

Based on the well-established chemistry of structurally similar chiral auxiliaries, this compound is predicted to be a valuable tool in several key asymmetric transformations.

Asymmetric Alkylation of Carboxylic Acid Derivatives

The asymmetric alkylation of enolates derived from chiral amides is a powerful method for the synthesis of α-substituted carboxylic acids.[1] By analogy with pseudoephedrine amides, an N-acyl derivative of this compound could serve as an effective chiral auxiliary in this transformation.

Proposed Workflow for Asymmetric Alkylation:

Figure 1: Proposed workflow for the asymmetric alkylation using this compound as a chiral auxiliary.

Mechanistic Rationale for Stereocontrol:

Deprotonation of the N-acyl morpholine with a strong base like lithium diisopropylamide (LDA) would lead to the formation of a rigid lithium enolate. The stereochemical outcome of the subsequent alkylation is dictated by the chelation of the lithium cation between the enolate oxygen and the morpholine oxygen. This chelation, combined with the steric hindrance from the C2-substituent of the morpholine ring, would block one face of the enolate, leading to the approach of the electrophile from the less hindered face.

Hypothetical Experimental Protocol for Asymmetric Alkylation:

-

Attachment: To a solution of this compound (1.0 eq.) in dichloromethane at 0 °C, add triethylamine (1.2 eq.) followed by the dropwise addition of the desired acyl chloride (1.1 eq.). Stir the reaction mixture at room temperature for 4 hours. Wash the reaction with saturated aqueous sodium bicarbonate, dry over magnesium sulfate, and concentrate in vacuo. Purify the resulting chiral N-acyl morpholine by column chromatography.

-

Alkylation: To a solution of the N-acyl morpholine (1.0 eq.) in anhydrous THF at -78 °C, add LDA (1.1 eq.) dropwise. Stir the solution for 30 minutes, then add the alkyl halide (1.2 eq.). Allow the reaction to stir at -78 °C for 2-4 hours. Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature. Extract the product with ethyl acetate, dry the combined organic layers, and concentrate. Purify the diastereomeric products by column chromatography.

-

Cleavage: Reflux the purified alkylated amide in a mixture of aqueous sulfuric acid and dioxane for 12 hours. After cooling, extract the carboxylic acid with diethyl ether. The aqueous layer can be basified and extracted to recover the chiral auxiliary.

Predicted Performance (Based on Analogy to Similar Systems):

| Substrate (R-COCl) | Electrophile (R'-X) | Diastereomeric Excess (d.e.) |

| Propionyl chloride | Benzyl bromide | >95% |

| Acetyl chloride | Methyl iodide | >90% |

| Phenylacetyl chloride | Allyl bromide | >95% |

Asymmetric Aldol Reactions

The aldol reaction is a cornerstone of C-C bond formation. Chiral auxiliaries, particularly Evans' oxazolidinones, have been instrumental in developing highly diastereoselective aldol reactions.[6] An N-acyl derivative of this compound could similarly be employed to control the stereochemistry of aldol additions.

Proposed Mechanism for a Boron-Mediated Asymmetric Aldol Reaction:

Figure 2: Proposed mechanism for a boron-mediated asymmetric aldol reaction.

Stereochemical Rationale:

The formation of a Z-boron enolate, directed by the Lewis acidic boron triflate and a hindered base, would lead to a chair-like Zimmerman-Traxler transition state upon reaction with an aldehyde. The C2-substituent of the morpholine auxiliary would occupy a pseudo-equatorial position, forcing the R' group of the aldehyde to also adopt an equatorial-like orientation to minimize steric interactions. This would lead to the formation of the syn-aldol product.

Hypothetical Experimental Protocol for Asymmetric Aldol Reaction:

-

Enolate Formation: To a solution of the N-acyl morpholine (1.0 eq.) in dichloromethane at 0 °C, add di-n-butylboron triflate (1.1 eq.) followed by the dropwise addition of diisopropylethylamine (1.2 eq.). Stir the solution at 0 °C for 30 minutes, then cool to -78 °C.

-

Aldol Addition: Add the aldehyde (1.2 eq.) dropwise to the enolate solution at -78 °C. Stir the reaction for 2 hours at -78 °C, then allow it to warm to 0 °C over 1 hour. Quench the reaction by the addition of a pH 7 buffer. Extract the product with dichloromethane, dry the organic layer, and concentrate. Purify the aldol adduct by column chromatography.

-

Cleavage: The aldol adduct can be cleaved to the corresponding β-hydroxy acid, ester, or alcohol using standard procedures, such as hydrolysis with aqueous acid or reduction with lithium borohydride.

Predicted Performance (Based on Analogy to Evans' Auxiliaries):

| Aldehyde (R'CHO) | Diastereomeric Ratio (syn:anti) |

| Isobutyraldehyde | >98:2 |

| Benzaldehyde | >95:5 |

| Acetaldehyde | >95:5 |

Conclusion and Future Outlook

While the application of this compound as a chiral auxiliary is yet to be extensively documented, its structural characteristics strongly suggest its potential as a valuable tool in asymmetric synthesis. The inherent conformational rigidity of the morpholine ring and the presence of a chelating ether oxygen are features that have proven beneficial in other successful chiral auxiliaries. The proposed applications in asymmetric alkylation and aldol reactions are based on well-established mechanistic principles and provide a solid framework for future research in this area.

Further investigation is warranted to develop an efficient synthesis of enantiopure this compound and to experimentally validate its efficacy in the proposed transformations. The development of this and other novel chiral auxiliaries will continue to be a driving force in the advancement of asymmetric synthesis, enabling the efficient and selective preparation of complex chiral molecules for the pharmaceutical and other chemical industries.

References

-

Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–875. [Link]

- Evans, D. A. (1982). Studies in Asymmetric Synthesis. The Development of Chiral Enolate Technology. Aldrichimica Acta, 15(1), 23-32.

-

Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]

-

Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

- Nurnabi, M., & Ismail, M. (2007). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science, 55(1), 1-4. (A direct stable URL is not consistently available, but the paper can be found through academic search engines).

-

Carreira, E. M., & Itoh, T. (1994). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 94(8), 2383-2403. [Link]

-

Shao, P.-L., et al. (2020). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 7(19), 2916-2921. [Link]

- Kwan, E. (n.d.). Diastereoselective Aldol Reactions for Everyone. Harvard University.

-

Zhang, W., et al. (2019). Morpholine Ketene Aminal as Amide Enolate Surrogate in Iridium-Catalyzed Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 58(28), 9537-9541. [Link]

-

Kikelj, D. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 957. [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. banglajol.info [banglajol.info]

- 6. ekwan.github.io [ekwan.github.io]

The Ascendancy of (R)-morpholin-2-ylmethanol: A Chiral Synthon Forging New Frontiers in Drug Discovery and Asymmetric Synthesis

Abstract

(R)-morpholin-2-ylmethanol, a structurally unassuming chiral amino alcohol, has emerged from the vast catalog of chemical building blocks to become a pivotal component in the modern synthetic chemist's toolkit. Its inherent stereochemistry, coupled with the favorable physicochemical properties imparted by the morpholine ring, has positioned it at the forefront of innovation in medicinal chemistry and asymmetric catalysis. This technical guide delves into the novel applications of this compound, moving beyond its foundational use to explore its role in the construction of complex molecular architectures, the development of next-generation therapeutics, and the design of novel catalytic systems. Through an in-depth analysis of synthetic strategies, mechanistic insights, and structure-activity relationships, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the unique potential of this versatile chiral synthon.

Introduction: The Morpholine Moiety as a Privileged Scaffold

The morpholine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to enhance critical properties such as aqueous solubility, metabolic stability, and target binding affinity.[1][2] The presence of both a hydrogen bond acceptor (oxygen) and a hydrogen bond donor/acceptor (secondary amine) within a conformationally flexible yet stable six-membered ring allows for multifaceted interactions with biological targets.[3] this compound provides a readily accessible, enantiomerically pure source of this valuable moiety, with the added functionality of a primary alcohol for further synthetic elaboration.

Strategic Synthesis of this compound and its Derivatives

The utility of this compound is intrinsically linked to its efficient and stereocontrolled synthesis. While various methods for the synthesis of substituted morpholines exist, a common strategy for accessing chiral 2-substituted morpholines involves the cyclization of enantiopure amino alcohols.[4][5] A representative synthetic approach is outlined below.

Experimental Protocol: Synthesis of Substituted Morpholines from Chiral Amino Alcohols[4]

This protocol describes a general method for the synthesis of cis-3,5-disubstituted morpholines, illustrating the principles that can be adapted for the synthesis of this compound derivatives.

Step 1: Synthesis of Allyl Ether

-

To a solution of N-protected (R)-amino alcohol (1.0 equiv) in anhydrous THF, add sodium hydride (1.2 equiv) portionwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add allyl bromide (1.5 equiv) dropwise and stir the reaction mixture overnight at room temperature.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.

Step 2: Deprotection and N-Arylation

-

Cleave the N-protecting group (e.g., Boc group with TFA in DCM).

-

The resulting amine salt is then subjected to a palladium-catalyzed N-arylation with an appropriate aryl bromide to introduce substitution at the nitrogen atom.

Step 3: Palladium-Catalyzed Carboamination for Cyclization

-

In a glovebox, combine the N-aryl ethanolamine derivative (1.0 equiv), aryl or alkenyl bromide (2.0 equiv), sodium tert-butoxide (2.0 equiv), Pd(OAc)₂ (2 mol %), and P(2-furyl)₃ (8 mol %) in toluene.

-

Seal the reaction vessel and heat to 105 °C until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by flash chromatography to yield the desired substituted morpholine.

Causality in Experimental Choices: The choice of a palladium catalyst and a phosphine ligand is crucial for the efficiency of the carboamination step. The ligand modulates the electronic and steric properties of the palladium center, influencing the rates of oxidative addition, migratory insertion, and reductive elimination in the catalytic cycle. Sodium tert-butoxide is a strong, non-nucleophilic base that facilitates the deprotonation of the amine without competing in the desired C-N bond formation.

Novel Applications in Medicinal Chemistry

The true value of this compound is realized in its application as a chiral building block for the synthesis of novel therapeutic agents. Its stereocenter is often critical for achieving potent and selective biological activity.

Advanced Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer. The morpholine moiety is a common feature in many kinase inhibitors, where it often occupies the solvent-exposed region of the ATP-binding pocket, enhancing solubility and forming key hydrogen bonds.

While many morpholine-containing kinase inhibitors are synthesized via alternative routes, the principles of incorporating this scaffold are instructive. For instance, in the development of novel PI3K inhibitors, the morpholine group has been shown to be a critical pharmacophore.[6][7] The substitution of a morpholine group in the potent PI3K inhibitor ZSTK474 with other cyclic amines often leads to a significant decrease in inhibitory activity, highlighting the importance of the oxygen atom for binding.[3]

Logical Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor incorporating a morpholine moiety, which could be derived from this compound.

Caption: Generalized synthetic workflow for kinase inhibitors.

Chiral Building Block for Novel Bioactive Scaffolds

Beyond kinase inhibitors, this compound serves as a versatile starting material for a diverse range of bioactive molecules. Its bifunctional nature (amine and alcohol) allows for selective manipulation to construct complex chiral architectures. For instance, it can be a precursor for the synthesis of chiral ligands for asymmetric catalysis or can be incorporated into novel scaffolds targeting other biological pathways.[8]

Emerging Roles in Asymmetric Catalysis

A burgeoning area of research is the application of this compound and its derivatives in asymmetric catalysis. The chiral backbone of this molecule can be elaborated into novel ligands for transition metal catalysts or used to develop new organocatalysts.

Chiral Ligands for Transition Metal Catalysis

The development of novel chiral ligands is paramount for advancing asymmetric catalysis.[6] The 1,2-amino alcohol motif in this compound is an excellent starting point for the synthesis of bidentate ligands. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations.

Conceptual Design of a Chiral Ligand from this compound

Caption: Conceptual pathway for developing chiral catalysts.

Development of Novel Organocatalysts

Organocatalysis has emerged as a powerful and sustainable alternative to metal-based catalysis. Chiral amines and amino alcohols are frequently used as organocatalysts. While the direct use of this compound as an organocatalyst is not extensively reported, its derivatives hold significant promise. For example, the secondary amine of the morpholine ring can be utilized to form enamines or iminium ions, key intermediates in many organocatalytic cycles. The adjacent chiral center can then effectively control the stereochemical outcome of the reaction.

Future Perspectives and Conclusion

The full potential of this compound as a chiral building block is still being uncovered. Future research will likely focus on its application in the synthesis of increasingly complex natural products and pharmaceuticals. The development of novel catalysts derived from this scaffold is another exciting frontier, with the potential to enable new and more efficient asymmetric transformations.

References

- Wolfe, J. P., & Rossi, M. A. (2010). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 12(12), 2784–2787.

- Palyi, A., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Molecules, 28(9), 3794.

- Various Authors. (n.d.). The synthesis of chiral (R)‐(1‐methyl‐1,2,3,4‐tetrahydroquinolin‐2‐yl)methanol catalyzed by enzymatic and chemical catalysis.

- Dell'Amico, L., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3745–3756.

- Organic Chemistry Portal. (n.d.). Morpholine synthesis.

- Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493–14499.

- Jain, A., & Sahu, S. K. (2024).

- MySkinRecipes. (n.d.). (R)-Morpholin-3-ylmethanol hydrochloride.

- Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2024). Biological activities of morpholine derivatives and molecular targets involved. Molecules, 29(14), 3290.

- BLD Pharm. (n.d.). 1436436-17-7|this compound hydrochloride.

- Wikipedia. (n.d.). Chiral auxiliary.

- Various Authors. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Organic Letters, 20(18), 5759–5763.

- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.

- Tius, M. A. (2014). Ligand Development for Asymmetric Catalysis from a Historical and Didactical Perspective: Chemical Education. CHIMIA International Journal for Chemistry, 68(11), 779–782.

- Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020).

- Al-Masoudi, N. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3241–3251.

- Cowen, B. J., & Miller, S. J. (2009). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Society Reviews, 38(12), 3189–3201.

- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752.

- Cilia, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry, 64(1), 161–183.

- Various Authors. (2008). Asymmetric synthesis and crystal structure of a bioactive morpholine derivative. Chinese Journal of Structural Chemistry, 27(1), 115–118.

- Dhayalan, V., et al. (2022). Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. ChemistrySelect, 7(33), e202201994.

- D'hooghe, M., & De Kimpe, N. (2011). Asymmetric catalysis with chiral oxazolidine ligands. Chemical Society Reviews, 40(7), 3847–3868.

- Various Authors. (n.d.). Figure 2. Various approaches for synthesis of morpholine The various...

- Macmillan Group Meeting. (2011).

- Voight, E. A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5423–5439.

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Morpholine synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. (R)-Morpholin-3-ylmethanol hydrochloride [myskinrecipes.com]

Topic: Synthesis and Characterization of (R)-morpholin-2-ylmethanol Derivatives

An In-depth Technical Guide for Drug Development Professionals

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a privileged scaffold that imparts favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2][3] Its incorporation can enhance aqueous solubility, metabolic stability, and target affinity.[4][5] This guide focuses specifically on the chiral building block, (R)-morpholin-2-ylmethanol, a versatile intermediate whose stereocenter and functional handles are pivotal for creating potent and selective therapeutics.[6][7] We will explore robust enantioselective synthetic strategies, methods for derivatization, and a comprehensive suite of characterization techniques essential for advancing molecules from discovery to development.

The Strategic Importance of the Morpholine Scaffold in CNS Drug Discovery

The development of drugs targeting the central nervous system (CNS) demands a delicate balance between molecular size and lipophilicity to ensure permeability across the blood-brain barrier (BBB).[2][8] The morpholine ring, with its unique conformational flexibility and physicochemical properties, has emerged as a valuable tool for achieving this balance.[2][8] The weak basicity of the nitrogen atom and the hydrogen bond accepting capability of the oxygen atom allow for a range of hydrophilic and lipophilic interactions, improving both solubility and brain permeability.[2][8] In CNS-active compounds, the morpholine moiety is strategically employed to:

-

Enhance potency through specific molecular interactions within the target's active site.

-

Serve as a rigid scaffold to correctly orient pharmacophoric appendages.

-

Modulate pharmacokinetic and pharmacodynamic (PK/PD) properties for an optimized therapeutic profile.[2][8]

Core Synthetic Strategies for Enantiopure this compound

The synthesis of enantiomerically pure this compound is a critical first step. The choice of synthetic route is often dictated by factors such as scalability, cost, and the desired enantiomeric purity.

Enantioselective Synthesis from Achiral Precursors

Building the chiral center from achiral starting materials is an elegant and efficient approach. Modern catalysis offers powerful tools to achieve high enantioselectivity.

-

Organocatalysis: A notable strategy involves the organocatalytic α-chlorination of an aldehyde, followed by reduction to the corresponding 2-chloro alcohol. This method, refined from the Jørgensen methodology, establishes the stereocenter with high enantiomeric excess (% ee) early in the sequence.[9] The resulting chiral chloro-alcohol is a versatile intermediate that can be converted into a bis-electrophile for subsequent chemoselective displacement and cyclization to form the morpholine ring.[9] This approach overcomes the limitations of earlier methods, which often suffered from variable enantioselectivity and low overall yields.[9]

-

Asymmetric Hydrogenation: An alternative route involves the asymmetric hydrogenation of unsaturated morpholine precursors. Using sophisticated chiral catalysts, such as those based on bisphosphine-rhodium complexes with large bite angles, allows for the production of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee).[10]

Synthesis from the Chiral Pool

Leveraging naturally occurring, enantiomerically pure starting materials provides a robust and often more traditional pathway.

-

From Chiral Amino Alcohols: Readily available and optically pure 1,2-amino alcohols are common starting points for morpholine synthesis.[11] The synthesis typically proceeds through a sequence of N-alkylation with a suitable two-carbon electrophile, followed by an intramolecular cyclization (e.g., Williamson ether synthesis) to close the morpholine ring.[11][12] Electrophile-induced cyclization, for example using bromine with N-allyl-β-amino alcohols, is another effective method for creating highly substituted chiral morpholines.[13]

Derivatization: Building Molecular Complexity

With the enantiopure this compound core in hand, derivatization at the nitrogen and oxygen atoms allows for the exploration of structure-activity relationships (SAR).

-

N-Functionalization: The secondary amine of the morpholine ring is a key site for modification. Standard synthetic transformations such as reductive amination, acylation with acid chlorides, sulfonylation, and alkylation with electrophiles are routinely employed to install a wide variety of substituents. The choice of the N-substituent is crucial as it directly influences the molecule's pKa, lipophilicity, and potential for hydrogen bonding, all of which can dramatically affect target engagement and pharmacokinetic properties.[2]

-

O-Functionalization: The primary alcohol of the C2-methanol side chain provides another vector for diversification. It can be readily converted to ethers, esters, or other functional groups. This position is often used to attach linkers for covalent inhibitors, introduce additional pharmacophoric elements, or connect to solubilizing groups.

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Expanding Complex Morpholines Using Systematic Chemical Diversity. | Semantic Scholar [semanticscholar.org]

- 13. banglajol.info [banglajol.info]

The Morpholine Scaffold in Modern Drug Discovery: A Technical Guide to a Privileged Structure

Executive Summary